3-chloro-5-methyl-1H-1,2,4-triazole hydrochloride
Overview
Description
1,2,4-Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring . They are widely used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
1,2,4-Triazoles can be synthesized from various precursors, including hydrazines, formamide, and carboxylic acids . The specific synthesis route for “3-chloro-5-methyl-1H-1,2,4-triazole hydrochloride” is not available in the literature I have access to.Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles consists of a five-membered ring with three nitrogen atoms . The specific structure of “3-chloro-5-methyl-1H-1,2,4-triazole hydrochloride” would include a chlorine atom and a methyl group attached to the triazole ring.Chemical Reactions Analysis
1,2,4-Triazoles can undergo various chemical reactions, including alkylation, acylation, and substitution reactions . The specific reactions that “3-chloro-5-methyl-1H-1,2,4-triazole hydrochloride” can undergo are not available in the literature I have access to.Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazoles depend on their specific chemical structure . The properties of “3-chloro-5-methyl-1H-1,2,4-triazole hydrochloride” are not available in the literature I have access to.Scientific Research Applications
Corrosion Inhibition
- Triazole derivatives, including variants of 1H-1,2,4-triazole, have been used as effective corrosion inhibitors. For instance, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole has shown high efficiency in protecting mild steel in acidic environments (Lagrenée et al., 2002).
Antimicrobial Activity
- Some triazole derivatives exhibit significant antimicrobial properties. Compounds like 4-amino-3-mercapto-5-[(1H-indol-3-yl)methyl]-4H-1,2,4-triazole have been studied for their potential as antimicrobial agents (Kaplancikli et al., 2008).
Synthetic Chemistry
- In synthetic chemistry, 1H-1,2,4-triazole derivatives are utilized for creating various heterocyclic systems. For example, the interaction of 4-acetyl-1,2,3-triazole-5-ol sodium salt with hydrazine derivatives has been studied for synthesizing specific triazole compounds (Yu, 2015).
Other Applications
- Triazoles, including 1,2,4-triazole derivatives, have also found applications in the fields of medicine, agriculture, and industry, demonstrating a wide range of biological activities (Mohsen, 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-chloro-5-methyl-1H-1,2,4-triazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClN3.ClH/c1-2-5-3(4)7-6-2;/h1H3,(H,5,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGZMVLMQMTHEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-5-methyl-1H-1,2,4-triazole hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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